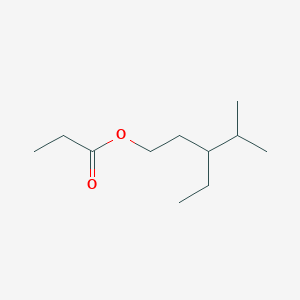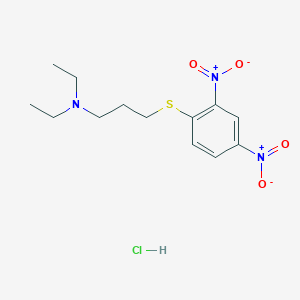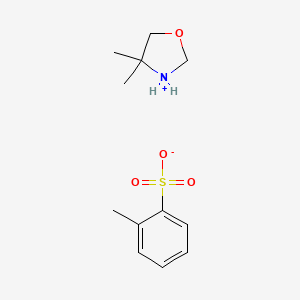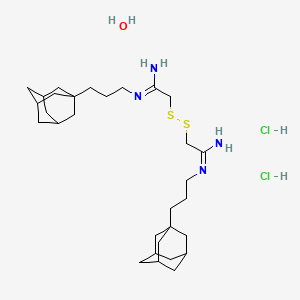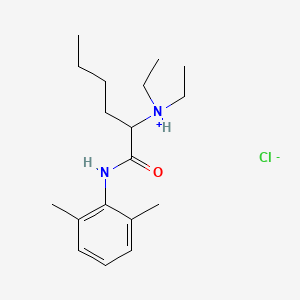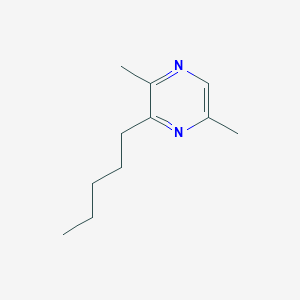![molecular formula C14H22N2O B15346619 3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol CAS No. 51788-08-0](/img/structure/B15346619.png)
3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol is a chemical compound with a complex structure that includes a piperazine ring, a phenyl group, and a propanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol typically involves the reaction of 2-methylphenylpiperazine with an appropriate propanol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reduction reactions may use hydrogen gas or metal hydrides.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Generation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other chemical compounds.
Biology: In biological research, this compound is utilized to study the interactions between piperazine derivatives and biological targets. It can be used to investigate the effects of piperazine-based drugs on various biological systems.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features make it a candidate for the synthesis of compounds with therapeutic properties, such as antipsychotic or antidepressant drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the manufacture of coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism by which 3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-anilino-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol
3-[4-(2-Methylphenyl)-1-piperazinyl]-1-propanamine
Uniqueness: 3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol is unique due to its specific structural features, which differentiate it from other piperazine derivatives. Its distinct chemical properties make it suitable for various applications that other similar compounds may not be able to fulfill.
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in various fields.
Propiedades
Número CAS |
51788-08-0 |
|---|---|
Fórmula molecular |
C14H22N2O |
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
3-[4-(2-methylphenyl)piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C14H22N2O/c1-13-5-2-3-6-14(13)16-10-8-15(9-11-16)7-4-12-17/h2-3,5-6,17H,4,7-12H2,1H3 |
Clave InChI |
XLORWOVJUOSFND-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2CCN(CC2)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


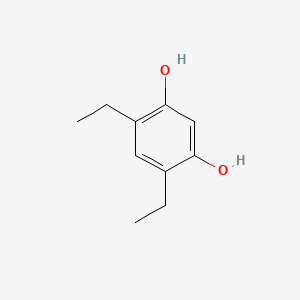


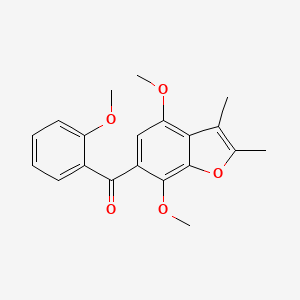

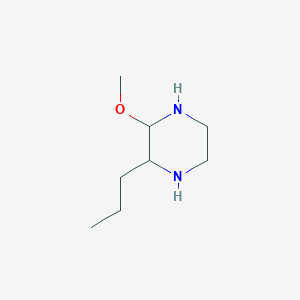
![[(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride](/img/structure/B15346578.png)
